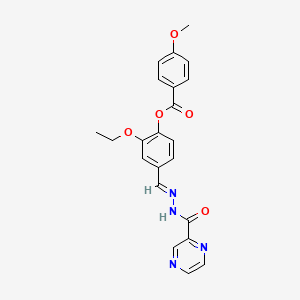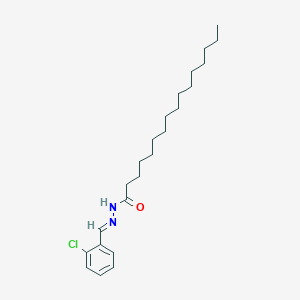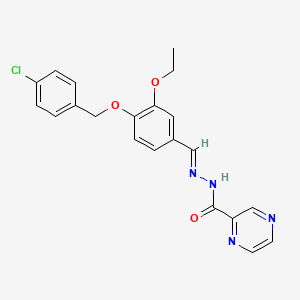
N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)pyrazine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It contains a pyrazine core linked to a carbohydrazide group, which plays a crucial role in its reactivity and biological activity.
- The compound’s synthesis and applications have garnered interest due to its potential therapeutic properties.
N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)pyrazine-2-carbohydrazide: is a complex organic compound with a unique structure.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation reaction between 4-chlorobenzaldehyde and 3-ethoxybenzohydrazide, followed by cyclization with pyrazine-2-carbohydrazide.
Reaction Conditions: These reactions typically occur under reflux conditions using appropriate solvents and acid catalysts.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently through batch or continuous processes.
Analyse Chemischer Reaktionen
Reactivity: The compound undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The primary products depend on the specific reaction conditions and substituents. For example, reduction leads to the hydrazine form.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers explore its reactivity, coordination chemistry, and ligand properties.
Biology: The compound’s potential as an enzyme inhibitor or metal chelator is investigated.
Medicine: Its antimicrobial, antitumor, or anti-inflammatory properties are studied.
Industry: It may find applications in materials science or catalysis.
Wirkmechanismus
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- It could inhibit enzymes, disrupt cellular processes, or modulate signaling pathways.
- Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: The combination of the pyrazine core, carbohydrazide group, and chlorobenzyl moiety distinguishes it from related compounds.
Similar Compounds: Other pyrazine derivatives, such as hydrazones or carbohydrazides, share some features but lack this specific combination.
Eigenschaften
CAS-Nummer |
767311-96-6 |
|---|---|
Molekularformel |
C21H19ClN4O3 |
Molekulargewicht |
410.9 g/mol |
IUPAC-Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C21H19ClN4O3/c1-2-28-20-11-16(12-25-26-21(27)18-13-23-9-10-24-18)5-8-19(20)29-14-15-3-6-17(22)7-4-15/h3-13H,2,14H2,1H3,(H,26,27)/b25-12+ |
InChI-Schlüssel |
GYCJGGFLYOXHHG-BRJLIKDPSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=NC=CN=C2)OCC3=CC=C(C=C3)Cl |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=NC=CN=C2)OCC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{4-(4-bromophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12011837.png)
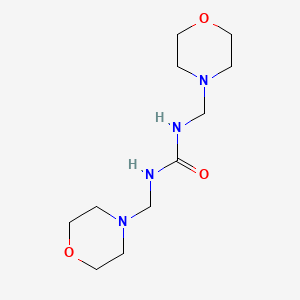
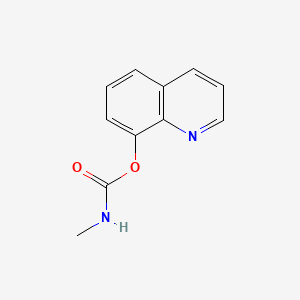


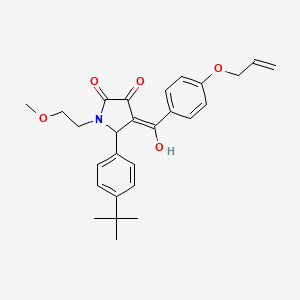

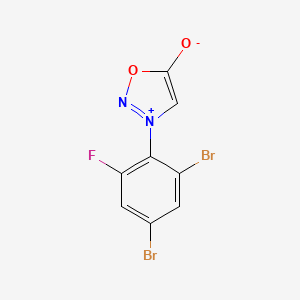
![[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12011880.png)
![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011885.png)
